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molecular formula C9H11NO3 B1205401 2-Isopropoxynitrobenzene CAS No. 38753-50-3

2-Isopropoxynitrobenzene

Cat. No. B1205401
M. Wt: 181.19 g/mol
InChI Key: YGURTOHWDPSBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384967B2

Procedure details

2-(Isopropoxy)-1-nitrobenzene (317 mg, 70%) was prepared from isopropyl alcohol (0.24 ml, 3.0 mmol) and 1-fluoro-2-nitrobenzene (0.36 g, 2.5 mmol) following the general procedure G. This was reduced to 2-(isopropoxy)aniline (198 mg, 75%) following general procedure B. N-(2-Isopropoxyphenyl)-N′-thiazolylurea (218 mg, 60%) was prepared from 2-(isopropoxy)aniline (198 mg, 01.3 mmol) and 2-aminothiazole (150 mg, 1.5 mmol) following the general procedure D.
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].F[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13].[CH:15]([O:18][C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH2:21])([CH3:17])[CH3:16].[NH2:26][C:27]1[S:28][CH:29]=[CH:30][N:31]=1>>[CH:1]([O:4][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13])([CH3:3])[CH3:2].[CH:15]([O:18][C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH:21][C:1]([NH:26][C:27]1[S:28][CH:29]=[CH:30][N:31]=1)=[O:4])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0.36 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
198 mg
Type
reactant
Smiles
C(C)(C)OC1=C(N)C=CC=C1
Name
Quantity
150 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
198 mg
Type
reactant
Smiles
C(C)(C)OC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 317 mg
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C(C)(C)OC1=C(C=CC=C1)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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